3-Amino-2,6-piperidinedione 2,2,2-Trifluoroacetate
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Overview
Description
3-Amino-2,6-piperidinedione 2,2,2-Trifluoroacetate is a chemical compound with the molecular formula C7H9F3N2O4 and a molecular weight of 242.153. It is a derivative of piperidinedione and is often used in organic synthesis and biochemical research . This compound is known for its stability at room temperature and its solubility in organic solvents such as alcohols and ketones .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2,6-piperidinedione 2,2,2-Trifluoroacetate typically involves multiple steps. One common method is the reaction of 3-Amino-2,6-piperidinedione with 2,2,2-Trifluoroacetic acid. The reaction conditions often require controlled temperatures and the use of organic solvents to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of automated reactors and purification systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
3-Amino-2,6-piperidinedione 2,2,2-Trifluoroacetate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can also undergo reduction reactions, often using hydrogenation techniques.
Substitution: Substitution reactions are common, where functional groups on the piperidinedione ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon are often used in reduction reactions.
Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .
Scientific Research Applications
3-Amino-2,6-piperidinedione 2,2,2-Trifluoroacetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: The compound is used in biochemical assays and as a probe in molecular biology studies.
Industry: The compound is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 3-Amino-2,6-piperidinedione 2,2,2-Trifluoroacetate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved often include enzymatic reactions where the compound binds to the active site of the enzyme, altering its activity .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dioxo-3-piperidinaminium trifluoroacetate
- 3-Amino-6-hydroxy-4,5-dihydro-2 (3H)-pyridinone trifluoroacetate
Uniqueness
3-Amino-2,6-piperidinedione 2,2,2-Trifluoroacetate is unique due to its specific trifluoroacetate group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly useful in applications where these properties are advantageous .
Properties
IUPAC Name |
3-aminopiperidine-2,6-dione;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2.C2HF3O2/c6-3-1-2-4(8)7-5(3)9;3-2(4,5)1(6)7/h3H,1-2,6H2,(H,7,8,9);(H,6,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOLMYDDAHXTLLS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N.C(=O)(C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10703398 |
Source
|
Record name | Trifluoroacetic acid--3-aminopiperidine-2,6-dione (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10703398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131052-72-7 |
Source
|
Record name | Trifluoroacetic acid--3-aminopiperidine-2,6-dione (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10703398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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